Cas no 1804810-60-3 (Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate)
Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate
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- Inchi: 1S/C9H6F5NO3/c1-17-8(16)6-4(2-10)15-3-5(7(6)11)18-9(12,13)14/h3H,2H2,1H3
- InChI Key: AKSDMKUTOPOKFG-UHFFFAOYSA-N
- SMILES: FC1C(=CN=C(CF)C=1C(=O)OC)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 298
- XLogP3: 2.2
- Topological Polar Surface Area: 48.4
Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029097254-1g |
Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate |
1804810-60-3 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
Additional information on Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate
Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804810-60-3): A Comprehensive Overview
In the realm of fluorinated pyridine derivatives, Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804810-60-3) stands out as a compound of significant interest due to its unique structural features and potential applications. This heterocyclic compound incorporates multiple fluorine atoms and a trifluoromethoxy group, which are known to enhance its physicochemical properties, making it a valuable candidate in various fields, including pharmaceutical research, agrochemical development, and material science.
The molecular structure of Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate is characterized by a pyridine ring substituted with a fluoro group at the 4-position, a fluoromethyl group at the 2-position, and a trifluoromethoxy group at the 5-position. The presence of these electron-withdrawing groups significantly influences the compound's reactivity and stability, making it a versatile intermediate in organic synthesis. Researchers often explore such fluorinated building blocks for their ability to modulate the biological activity of target molecules, a topic frequently searched in drug discovery forums.
One of the most searched questions in AI-driven chemical research is how fluorinated compounds like Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate can improve drug bioavailability and metabolic stability. The incorporation of fluorine atoms is known to reduce oxidative metabolism and increase lipophilicity, which are critical factors in the design of next-generation therapeutics. This compound's carboxylate ester functionality also offers a handle for further derivatization, a feature highly valued in medicinal chemistry.
In the context of sustainable chemistry, another trending topic, the synthesis of Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate often involves catalytic fluorination methods, which align with the growing demand for green synthetic routes. Researchers are increasingly focusing on atom-economical processes to minimize waste and improve efficiency, a subject frequently discussed in academic publications and industry reports.
Beyond pharmaceutical applications, this compound has garnered attention in agrochemical research. The trifluoromethoxy group is a common motif in crop protection agents, as it can enhance the pesticidal activity and environmental persistence of active ingredients. Given the rising global interest in food security and sustainable agriculture, the role of such fluorinated intermediates is more relevant than ever.
From a material science perspective, Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate could be explored for its potential in advanced polymers or electronic materials. The electron-deficient pyridine core and fluorine substituents may contribute to desirable properties such as thermal stability and chemical resistance, which are critical for high-performance applications.
In summary, Methyl 4-fluoro-2-(fluoromethyl)-5-(trifluoromethoxy)pyridine-3-carboxylate (CAS No. 1804810-60-3) is a multifaceted compound with broad applicability across scientific disciplines. Its structural uniqueness and functional versatility make it a subject of ongoing research, particularly in areas aligned with contemporary scientific trends such as drug design, green chemistry, and sustainable agriculture. As the demand for specialty chemicals grows, this compound is poised to remain a key player in innovation-driven industries.
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